4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to a fluorinated indole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoroindole and 4-fluorobenzoyl chloride.
Reaction Conditions: The 5-fluoroindole is reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives:
Properties
IUPAC Name |
4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-13-3-1-11(2-4-13)17(22)20-8-7-12-10-21-16-6-5-14(19)9-15(12)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWJEPQMQRHKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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